2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester
Description
Molecular Formula: C₁₇H₂₇BClNO₂ Molecular Weight: 323.67 g/mol Synonyms: N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-butylamine Key Features:
Properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BClNO2/c1-6-7-11-20-12-13-14(9-8-10-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-10,20H,6-7,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAHFATXUFOJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester typically involves the reaction of 3-chlorophenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene, and the mixture is refluxed to facilitate the formation of the boronic ester . The product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields the corresponding boronic acid, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid pinacol ester is a chemical compound with potential applications in scientific research, particularly in organic synthesis and medicinal chemistry. It features a boronic ester group, which makes it a versatile intermediate in chemical reactions, especially those involving carbon-carbon bond formation.
Organic Synthesis
- Suzuki-Miyaura Coupling: Boronic esters such as 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid pinacol ester are essential in Suzuki-Miyaura coupling reactions, a method for forming carbon-carbon bonds. This process involves the use of a palladium catalyst to bring together chemically distinct fragments. The reaction is used to synthesize diverse molecules by coupling aryl boronic acids with aryl halides.
Medicinal Chemistry
- Drug Delivery Systems: Boronic esters are investigated for their potential role in drug delivery systems, where they can form reversible covalent bonds with biological molecules.
- Enzyme Inhibition: Boronic acid derivatives can inhibit proteasome activity, which is crucial in regulating protein degradation pathways involved in cancer progression. They have also been shown to inhibit specific enzymes involved in metabolic pathways, such as certain serine proteases that play roles in inflammation and cancer progression.
- Anticancer Activity: Boronic esters have demonstrated potential in anticancer therapies due to their ability to modulate signaling pathways associated with cell proliferation and apoptosis. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating apoptosis-related proteins.
- Antimicrobial Properties: Some boronic acid derivatives possess antibacterial and antiviral activities, making them potential candidates for new antimicrobial agents.
Material Science
- Production of Advanced Materials and Polymers: The compound is used in the production of advanced materials and polymers, where its boronic ester functionality provides unique properties.
Hazard Identification
According to the GHS (Globally Harmonized System) classification, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- If on skin, wash with plenty of soap and water.
- If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing.
- If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing.
- Call a poison center or doctor if you feel unwell.
- Take off contaminated clothing and wash before reuse.
- Store in a well-ventilated place and keep the container tightly closed.
- Store locked up.
- Dispose of contents/container to an approved waste disposal plant.
Mechanism of Action
The mechanism of action of 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific enzymes and proteins, modulating their activity through boron-mediated interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester (hereafter referred to as the target compound) and its analogs, focusing on structural, spectroscopic, and reactivity differences.
Table 1: Structural and Physicochemical Comparison
Key Findings
Electron-withdrawing groups (e.g., CF₃, Br) enhance reactivity in Suzuki-Miyaura couplings by increasing the electrophilicity of the boron center .
Steric Effects: The bulky N-butylaminomethyl group in the target compound may hinder coupling efficiency in sterically congested reactions.
Spectroscopic Signatures: All pinacol esters show characteristic ¹H NMR peaks at δ 1.34–1.38 (–CH₃) and ¹³C NMR peaks at δ 84.0 and 24.9 . The target compound’s –CH₂– protons from the N-butylaminomethyl group appear at δ ~4.84, distinct from simpler analogs .
Stability and Reactivity: Brominated analogs (e.g., 2-(bromomethyl)-3-chlorophenylboronic acid pinacol ester) are more reactive but less stable due to Br’s susceptibility to nucleophilic substitution . The target compound’s amino group may improve solubility in polar solvents, facilitating use in aqueous-phase reactions .
Research Implications
- Medicinal Chemistry: The N-butylaminomethyl group in the target compound could enhance binding to biological targets (e.g., enzymes) via hydrogen bonding, a feature absent in non-amino analogs .
- Materials Science : Bulkier derivatives like the target compound may improve selectivity in cross-coupling reactions for synthesizing sterically hindered biaryls .
Biological Activity
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester (CAS Number: 2096334-51-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research. This compound's structure includes a boronic acid moiety, which is known for its ability to interact with various biomolecules, making it a valuable tool in drug development and biochemical studies.
The molecular formula of this compound is C13H18BClO2. The presence of the boron atom allows for unique interactions with biological targets, such as proteins and nucleic acids. Its pinacol ester form enhances stability and solubility, which are critical for biological applications.
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of enzyme inhibition and protein modification.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by binding to the active site through their boron atom, which can mimic the transition state of the substrate.
- Protein Modification : The compound can modify proteins by forming covalent bonds with hydroxyl groups on serine or threonine residues, potentially altering their function or stability.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has shown promise against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was linked to cell cycle arrest at the G1 phase, leading to increased apoptosis rates.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses inhibitory effects against several bacterial strains.
- Research Findings : In studies conducted against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potential as an antimicrobial agent.
Data Tables
Q & A
Q. Key Considerations :
- Purity of the diboron reagent (e.g., bis(catecholato)diboron) impacts yield.
- Photoinduced methods require precise light intensity control to avoid side reactions .
How should this compound be stored to maintain stability?
Basic
Boronic esters are moisture-sensitive. Recommended storage conditions include:
- Anhydrous Environment : Use desiccants (e.g., molecular sieves) in sealed containers under inert gas (N₂/Ar).
- Low Temperatures : Store at 0–6°C to slow hydrolysis .
- Avoid Prolonged Exposure to Air : Degradation products (e.g., boronic acids) can form if exposed .
How do the substituents (N-butylaminomethyl and chloro groups) influence reactivity in cross-coupling reactions?
Advanced
The substituents critically affect electronic and steric properties:
- Chloro Group : Electron-withdrawing nature enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance may reduce coupling efficiency with bulky substrates .
- N-Butylaminomethyl Group : The amine moiety can act as a directing group or participate in intramolecular interactions, potentially stabilizing intermediates. However, it may also coordinate with palladium catalysts, requiring optimized ligand systems (e.g., SPhos or XPhos) to prevent catalyst poisoning .
Q. Experimental Design Tip :
- Compare coupling yields with analogous esters lacking the N-butylaminomethyl group to isolate steric/electronic effects .
What analytical techniques are recommended for confirming structure and purity?
Q. Advanced
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and N-butylaminomethyl groups). ¹¹B NMR can verify boronic ester integrity (~30–35 ppm for pinacol esters) .
- HPLC-MS : Quantify purity and detect hydrolysis products (e.g., free boronic acid).
- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .
Q. Data Interpretation :
- A discrepancy between calculated and observed molecular weight (via MS) may indicate incomplete esterification or decomposition .
How can chemoselectivity challenges be addressed when using this compound in multi-step syntheses?
Q. Advanced
- Speciation Control : Adjust solvent polarity and pH to favor the desired boronic ester form. For example, use THF/water mixtures to suppress hydrolysis while promoting coupling .
- Protection/Deprotection Strategies : Temporarily protect the amine group (e.g., as a trifluoroacetamide) to prevent unwanted side reactions during cross-coupling .
Q. Case Study :
- In iterative C–C bond formations, sequential activation of boronic esters via controlled speciation enabled selective couplings without intermediate purification .
How to troubleshoot low yields in Suzuki-Miyaura couplings with this compound?
Q. Advanced
- Catalyst Optimization : Screen ligands (e.g., Pd(OAc)₂ with SPhos) to mitigate coordination by the N-butylaminomethyl group .
- Reaction Solvent : Use polar aprotic solvents (DME or DMF) to enhance solubility and transmetalation rates.
- Base Selection : Cs₂CO₃ or K₃PO₄ often improve yields compared to Na₂CO₃ .
Q. Data Contradiction Analysis :
- If literature reports higher yields for similar substrates, evaluate substituent electronic effects (e.g., chloro vs. fluoro analogs) using Hammett parameters .
What are emerging applications of this compound beyond traditional cross-coupling?
Q. Advanced
- Materials Science : Functionalize surfaces (e.g., Au electrodes) via diazonium salt electrodeposition for biosensing platforms. The boronic ester can capture diol-containing biomolecules (e.g., sugars) .
- Bioconjugation : Exploit boronic acid-diol interactions for site-specific protein labeling under mild conditions .
Q. Future Directions :
Q. Tables for Quick Reference
| Substituent Effects on Reactivity |
|---|
| Substituent |
| Chloro (-Cl) |
| N-Butylaminomethyl |
| Optimized Suzuki-Miyaura Conditions |
|---|
| Parameter |
| Catalyst |
| Solvent |
| Base |
| Temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
